molecular formula C17H19NOS B5707747 (2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide

(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide

Cat. No.: B5707747
M. Wt: 285.4 g/mol
InChI Key: BJYSHKHOAOQGJN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide is a synthetic organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a thienyl group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide typically involves the reaction of 2,6-diethylphenylamine with 3-(2-thienyl)-2-propenoic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The phenyl and thienyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,6-diethylphenyl)-3-(2-furyl)-2-propenamide
  • (2E)-N-(2,6-diethylphenyl)-3-(2-pyridyl)-2-propenamide
  • (2E)-N-(2,6-diethylphenyl)-3-(2-phenyl)-2-propenamide

Uniqueness

(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to similar compounds with different substituents

Properties

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-3-13-7-5-8-14(4-2)17(13)18-16(19)11-10-15-9-6-12-20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSHKHOAOQGJN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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